Venosan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

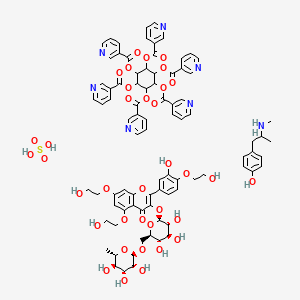

Venosan, also known as this compound, is a useful research compound. Its molecular formula is C85H89N7O36S and its molecular weight is 1816.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Findings

Numerous studies have investigated the effectiveness of Venosan compression stockings in clinical settings. Below is a summary of key findings:

Effectiveness in Preventing Venous Leg Ulcers

A systematic review highlighted that compression stockings significantly reduce the recurrence rate of venous leg ulcers. A randomized controlled trial showed that patients using compression stockings had a recurrence rate of only 4%, compared to 79% in those who did not adhere to wearing them . Another large-scale study indicated that introducing a multidisciplinary approach, including the use of compression stockings, reduced the prevalence of venous leg ulcers by 46% over 14 years .

Impact on Chronic Venous Insufficiency

Research has demonstrated that this compound products improve venous capacity and reduce capillary filtration in patients with chronic venous insufficiency. A study reported measurable improvements in lower extremity function and reduced symptoms associated with venous disorders when patients regularly used this compound compression stockings .

Quality of Life Improvements

The use of graduated compression stockings has been linked to enhanced quality of life for individuals suffering from venous disorders. Patients reported reduced pain and swelling, improved mobility, and overall satisfaction with their treatment regimen .

Case Studies

Case Study 1: Compression Stockings in Post-Surgical Recovery

A clinical trial assessed the effects of this compound compression stockings on patients recovering from varicose vein surgery. The study found that patients who wore these stockings experienced significantly less swelling and discomfort compared to those who did not wear them. The adherence to wearing the stockings was also linked to a faster return to normal activities.

Case Study 2: Long-Term Use in Elderly Patients

In a longitudinal study involving elderly patients with chronic venous insufficiency, consistent use of this compound compression stockings was associated with a marked decrease in ulcer formation over a two-year period. The study emphasized the importance of patient education regarding adherence to treatment protocols for optimal outcomes.

Data Table: Summary of Clinical Studies on this compound

Análisis De Reacciones Químicas

Mechanistic Insights from Catalytic Reactions

2.1. Electrostatic Effects in Catalysis

MIT researchers demonstrated that applying small electric potentials can boost reaction rates in surface catalysis by up to 100,000x, independent of redox processes . This challenges traditional models that prioritize binding energy over electrostatic effects.

2.2. Phosphono-Coumarin Synthesis

Synthetic routes for 3-phosphono-coumarins (e.g., 1a ) involve Knoevenagel condensations, phosphorylation via metal catalysts, or phase-transfer conditions . Key intermediates include:

-

Salicylaldehyde (3 )

-

Triethyl phosphonoacetate (4 )

-

Coumarin derivatives (1a–f )

Recommendations for Venosan Analysis

To analyze this compound’s chemical reactions:

-

Consult primary literature in databases like PubMed or ScienceDirect for experimental data.

-

Apply the BE matrix framework to map electron redistribution during reactions .

-

Consider electrostatic modulation strategies demonstrated in catalytic systems .

Note : The absence of this compound-specific data in the provided sources suggests a need for targeted literature review or experimental investigation. For authoritative analysis, prioritize peer-reviewed studies and validated methodologies.

Propiedades

Número CAS |

78920-51-1 |

|---|---|

Fórmula molecular |

C85H89N7O36S |

Peso molecular |

1816.7 g/mol |

Nombre IUPAC |

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;4-[2-(methylamino)propyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid |

InChI |

InChI=1S/C42H30N6O12.C33H42O19.C10H15NO.H2O4S/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35;1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h1-24,31-36H;2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4)/t;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;/m.0../s1 |

Clave InChI |

WKMVSKLDXSNCDE-WUYIGRECSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Sinónimos |

inositol nicotinate - pholedrine sulfate - troxerutin inositol nicotinate, pholedrine sulfate, troxerutin drug combination Venosan |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.